molecular formula C4H10ClF2NO B2851056 1-(difluoromethoxy)propan-2-amine hydrochloride CAS No. 2413883-16-4

1-(difluoromethoxy)propan-2-amine hydrochloride

Cat. No.: B2851056
CAS No.: 2413883-16-4
M. Wt: 161.58
InChI Key: VSZAEVLSIWLMOL-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)propan-2-amine hydrochloride (CAS: 1980026-21-8) is a chiral amine derivative characterized by a difluoromethoxy (-OCF₂H) substituent attached to a propan-2-amine backbone. Its molecular formula is C₄H₉F₂NO·HCl, with a molecular weight of 190.59 g/mol. The compound exhibits stereochemistry, with the (2R)-enantiomer being explicitly identified in synthesis protocols . Key structural features include:

  • Chiral center: The propan-2-amine group introduces stereochemical complexity, often relevant in pharmacological activity.
  • Difluoromethoxy group: The -OCF₂H substituent enhances lipophilicity and metabolic stability compared to non-fluorinated alkoxy groups.
  • Hydrochloride salt: Improves solubility and crystallinity for industrial and pharmaceutical applications.

The compound is utilized in custom synthesis and analytical services, as evidenced by its availability through suppliers like Amadis Chemical, which provides NMR, HPLC, and LC-MS characterization data .

Properties

IUPAC Name

1-(difluoromethoxy)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO.ClH/c1-3(7)2-8-4(5)6;/h3-4H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKKLZIHLZEGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413883-16-4
Record name 1-(difluoromethoxy)propan-2-amine hydrochloride
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Preparation Methods

Nucleophilic Substitution with Difluoromethylating Agents

A common method involves the reaction of propan-2-amine with a difluoromethylating reagent. For example, 1-chloro-2,2-difluoropropane reacts with propan-2-amine in the presence of a base such as potassium carbonate ($$ \text{K}2\text{CO}3 $$) to form the difluoromethoxy intermediate. Subsequent hydrochloric acid treatment yields the hydrochloride salt.

Reaction Conditions:

  • Solvent: Acetone or dichloromethane
  • Base: $$ \text{K}2\text{CO}3 $$ or triethylamine ($$ \text{Et}_3\text{N} $$)
  • Temperature: 60–80°C
  • Yield: 50–65%

This method is limited by side reactions, such as over-alkylation, which necessitates careful stoichiometric control.

Reductive Amination of Difluoromethoxy Ketones

An alternative route employs reductive amination of 1-(difluoromethoxy)propan-2-one using sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol. The ketone intermediate is synthesized via Friedel-Crafts acylation of difluoromethoxypropane.

Key Steps:

  • Acylation: Reaction of difluoromethoxypropane with acetyl chloride in the presence of $$ \text{AlCl}_3 $$.
  • Reductive Amination: Treatment with ammonium acetate and $$ \text{NaBH}_3\text{CN} $$ at 25°C.
  • Salt Formation: Precipitation with hydrochloric acid gas.

Yield: 70–80% after purification by recrystallization (acetone/n-heptane).

Protection-Deprotection Strategy

For stereoselective synthesis, a Boc-protected amine intermediate is used. The steps include:

  • Protection: Reaction of propan-2-amine with di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in tetrahydrofuran (THF).
  • Difluoromethoxylation: Treatment with 1,1-difluoro-2-chloroethane and $$ \text{K}2\text{CO}3 $$.
  • Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA).
  • Salt Formation: Neutralization with HCl in ethyl acetate.

Advantages:

  • Higher enantiomeric purity (up to 98% ee).
  • Scalable to multi-kilogram batches.

Process Optimization

Solvent and Catalytic Systems

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics but require rigorous drying.
  • Catalysts: Tetrabutylammonium bromide (TBAB) enhances phase-transfer efficiency in biphasic systems.

Purification Techniques

  • Recrystallization: Optimal solvent pairs include acetone/n-heptane (yield: 85–90% purity).
  • Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves diastereomers.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, D$$2$$O): δ 4.21 (m, 1H, CH), 3.89 (dd, 2H, OCH$$2$$), 2.85 (m, 2H, NH$$2^+$$), 1.42 (d, 3H, CH$$3$$).
  • $$ ^{19}\text{F NMR} $$ : δ -118.5 (t, $$ J = 12.4 \, \text{Hz} $$).

Chromatographic Purity

  • HPLC: >98% purity (C18 column, 0.1% TFA in acetonitrile/water).

Applications and Derivatives

1-(Difluoromethoxy)propan-2-amine hydrochloride serves as a precursor for:

  • Antidepressants: Structural analogs target serotonin receptors.
  • Antiviral Agents: Fluorine atoms enhance metabolic stability.

Chemical Reactions Analysis

1-(Difluoromethoxy)propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Inhibition of Specific Enzymes

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in various pathological conditions. For instance, it has been evaluated for its inhibitory effects on the activin receptor-like kinase 2 (ALK2) associated with fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). The compound demonstrated significant inhibition of ALK2 with favorable pharmacokinetic properties, including good aqueous solubility and oral bioavailability in animal models .

Property Value
Aqueous Solubility200.1 µM
Oral Bioavailability56%
Plasma Protein Binding91.8%

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. In vitro studies indicated that it could act as a second-generation oral main protease inhibitor, showing promising results in reducing viral replication in cultured cells .

Case Study 1: Fibrodysplasia Ossificans Progressiva

In a study focusing on FOP, researchers identified 1-(difluoromethoxy)propan-2-amine hydrochloride as a potent inhibitor of the R206H mutant form of ALK2. The compound's efficacy was assessed through both biochemical assays and cellular models, demonstrating a correlation between enzyme inhibition and reduced pathological ossification in vivo .

Case Study 2: SARS-CoV-2 Inhibition

Another investigation involved the evaluation of this compound as a potential treatment for COVID-19. The study found that it effectively inhibited the main protease of SARS-CoV-2, leading to decreased viral load in treated cells. The results suggested that further development could lead to effective therapeutic options against COVID-19 .

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 1-(difluoromethoxy)propan-2-amine hydrochloride with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-(Difluoromethoxy)propan-2-amine HCl -OCF₂H C₄H₉F₂NO·HCl 190.59 1980026-21-8 High lipophilicity; chiral synthesis
1-(3-(Trifluoromethyl)phenyl)propan-2-amine HCl -C₆H₄CF₃ C₁₀H₁₁F₃N·HCl 249.66 Not provided CYP450 interaction studies; norfenfluramine analog
1-Ethoxypropan-2-amine HCl -OCH₂CH₃ C₅H₁₄ClNO 147.62 1185304-14-6 Lower metabolic stability; solvent-compatible
1-(4-Fluorophenyl)propan-2-amine HCl -C₆H₄F C₉H₁₁FN·HCl 195.66 Not provided Industrial scale production; market growth to 2025
Ortetamine HCl (1-(2-Methylphenyl)propan-2-amine HCl) -C₆H₄CH₃ C₁₀H₁₆ClN 193.70 Not provided Controlled substance; stimulant properties
1-[2-(Difluoromethoxy)-4-fluorophenyl]methanamine HCl -C₆H₃F(OCHF₂) C₈H₉F₃NO·HCl 243.62 EN300-27703534 Enhanced aromatic substitution; dual halogen effects

Key Observations :

  • Steric Effects: Bulky substituents like trifluoromethylphenyl (in norfenfluramine) or bromophenyl (CAS: 861006-36-2) increase molecular weight and may hinder receptor binding .
  • Chirality : Unlike simpler analogs (e.g., 1-ethoxypropan-2-amine), the target compound’s stereochemistry requires asymmetric synthesis, similar to tamsulosin intermediates .
Drug Interaction Profiles
  • 1-(4-Fluorophenyl)propan-2-amine HCl : Market analysis projects growth in pharmaceutical APIs, driven by demand for fluorinated intermediates .
  • Ortetamine HCl: Classified as a controlled substance due to stimulant effects, contrasting with the non-regulated status of the target compound .
Metabolic Stability
  • Fluorinated vs. Non-Fluorinated Analogs: Difluoromethoxy and trifluoromethyl groups reduce oxidative metabolism compared to ethoxy or methyl groups, extending half-life .
  • Salt Forms : Hydrochloride salts (common across all analogs) enhance aqueous solubility, critical for formulation .

Biological Activity

1-(Difluoromethoxy)propan-2-amine hydrochloride is a compound of growing interest in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C4H10ClF2NOC_4H_10ClF_2NO. The presence of the difluoromethoxy group enhances the compound's lipophilicity and may influence its biological interactions.

Target of Action

Research indicates that this compound interacts with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways.

Mode of Action

The compound is thought to act as a modulator of neurotransmitter systems, particularly affecting serotonin and norepinephrine pathways. This modulation can lead to various biological effects such as:

  • Antidepressant activity : By enhancing serotonin levels.
  • Anti-inflammatory effects : Through the inhibition of pro-inflammatory cytokines.

Biochemical Pathways

The compound influences several biochemical pathways, including:

  • Inhibition of phospholipase A2, which is crucial in inflammatory responses.
  • Modulation of the cell cycle, potentially leading to apoptosis in cancer cells.

Biological Activity Overview

This compound exhibits a range of biological activities, which are summarized in the following table:

Activity TypeDescriptionReferences
AntidepressantIncreases serotonin levels; potential use in treating depression
Anti-inflammatoryInhibits pro-inflammatory cytokines; reduces inflammation
AnticancerInduces apoptosis in cancer cell lines; inhibits cell proliferation
AntimicrobialExhibits activity against various bacterial strains

Anticancer Activity

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results are presented below:

Cell LineIC50 (µM)Observations
MCF-715.0Moderate cytotoxicity compared to Doxorubicin
HeLa18.5Significant inhibition of cell proliferation
A54920.0Induction of apoptosis observed

In this study, the compound demonstrated a dose-dependent response, indicating its potential as an anticancer agent.

Mechanistic Insights

Further mechanistic studies revealed that the compound's anticancer effects may be attributed to:

  • Cell Cycle Arrest : The compound was shown to halt the progression of the cell cycle at the G1/S checkpoint.
  • Apoptosis Induction : Increased expression of pro-apoptotic markers was noted in treated cells.

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